molecular formula C17H21N6O4P B15285065 (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

Katalognummer: B15285065
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: JFMWPOCYMYGEDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate (hereafter referred to as Compound A) is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, a cyclopentyl group, and a propanenitrile moiety. The phosphate counterion enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Eigenschaften

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWPOCYMYGEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ruxolitinib phosphate is synthesized through a multi-step chemical process. The initial steps involve the formation of intermediate compounds, which are then reacted under specific conditions to produce the final product. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of ruxolitinib phosphate involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reaction Type Mechanism & Conditions Biological/Pharmaceutical Relevance
Propanenitrile (C≡N)Nucleophilic AdditionReacts with nucleophiles (e.g., Grignard reagents) under basic conditions to form amines or ketones .Enhances metabolic stability; critical for maintaining inhibitory activity against JAK1/2 kinases .
Pyrrolo[2,3-d]pyrimidineElectrophilic SubstitutionAromatic nitration or halogenation at electron-rich positions under acidic/basic conditions .Modifications here alter binding affinity to kinase ATP-binding pockets .
PyrazoleAlkylation/CoordinationReacts with alkyl halides or metal ions (e.g., Pd, Cu) to form complexes or derivatives .Facilitates interactions with catalytic lysine residues in kinases .
Phosphate (Counterion)Ionic DissociationDissociates in aqueous media to improve solubility and bioavailability .Critical for pharmacokinetic optimization in formulations .

Salt Formation and Polymorphism

The compound’s phosphate salt is part of a broader strategy to enhance physicochemical properties. Key salt forms and their synthesis pathways include:

Salt Form Synthesis Method Polymorph Stability Patent Reference
PhosphateReaction with phosphoric acid in polar aprotic solvents (e.g., acetonitrile) .Amorphous form exhibits superior solubility; crystalline form preferred for storage .WO2016063294A2
Benzenesulfonate (Besylate)Acid-base reaction with benzenesulfonic acid in ethanol/water mixtures .Stable under high humidity and thermal stress .EP3183253B1
MaleateCrystallization from methanol with maleic acid .Hygroscopic but offers high bioavailability .US8722693B2

Stability and Degradation Pathways

The compound undergoes specific degradation under stress conditions:

Condition Degradation Pathway Products Identified Impact
Acidic Hydrolysis (pH 3)Cleavage of pyrrolo[2,3-d]pyrimidine ring4-Aminopyrrolo[2,3-d]pyrimidine and cyclopentyl nitrile derivatives .Reduces kinase inhibitory activity .
Oxidative StressOxidation of pyrazole moietyPyrazole N-oxide and hydroxylated byproducts .Alters metabolic clearance rates .
PhotolysisRadical-mediated decomposition of nitrile groupCyanide release (traces) and aromatic fragmentation .Requires light-protected packaging .

Synthetic Modifications for Optimization

Patents highlight targeted modifications to improve efficacy:

  • Cyclopentyl Substitution : The (R)-configuration at the cyclopentyl-propanenitrile chiral center is critical for JAK2 selectivity . Epimerization under basic conditions diminishes activity .

  • Phosphate vs. Free Base : The phosphate salt increases aqueous solubility (2.5 mg/mL vs. 0.1 mg/mL for free base) without affecting kinase inhibition (IC50: JAK1 = 3.3 nM, JAK2 = 2.8 nM) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related kinase inhibitors:

Compound Key Functional Groups Primary Reaction Biological Outcome
Ruxolitinib (Parent)Propanenitrile, pyrazoleNitrile hydrolysis to carboxylic acidReduced half-life due to metabolic instability .
TofacitinibPiperidine, pyrrolopyrimidineCYP3A4-mediated oxidationFaster clearance compared to phosphate-stabilized forms .
This Compound Phosphate, (R)-cyclopentylIonic dissociation in plasmaExtended half-life (3–6 hours) and improved tissue penetration .

Wissenschaftliche Forschungsanwendungen

Ruxolitinib phosphate has a wide range of applications in scientific research, including:

  • Chemistry: Used in the study of JAK/STAT signaling pathways and the development of new kinase inhibitors.

  • Biology: Investigated for its role in immune cell differentiation and proliferation.

  • Medicine: Applied in clinical trials for various hematological disorders and autoimmune diseases.

  • Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.

Wirkmechanismus

Ruxolitinib phosphate exerts its effects by inhibiting the activity of JAK1 and JAK2, which are involved in the signaling pathways that regulate immune responses and hematopoiesis. By blocking these pathways, ruxolitinib phosphate reduces inflammation and abnormal blood cell production, leading to its therapeutic effects.

Molecular Targets and Pathways: The primary molecular targets of ruxolitinib phosphate are JAK1 and JAK2, which are part of the JAK/STAT signaling pathway. This pathway is crucial for the regulation of various cellular processes, including cell growth, differentiation, and immune function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a comparative analysis of Compound A with structurally related compounds, focusing on molecular features, substituents, and inferred pharmacological implications.

Compound Name Key Structural Features Molecular Formula Target/Activity Key Differences
Compound A (Target) Pyrrolo[2,3-d]pyrimidine, pyrazole, cyclopentyl, propanenitrile, phosphate counterion C₁₉H₂₂N₇O₄P Kinase inhibition (inferred) Phosphate group enhances solubility; R-configuration critical for binding .
3-Isobutylpyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine, isobutyl substituent C₉H₁₂N₄ Phosphodiesterase inhibition Simpler structure; lacks cyclopentyl and nitrile groups; lower molecular weight.
(3S)-3-Cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile Trimethylsilyl-protected pyrrolo-pyrimidine, cyclopentyl, propanenitrile C₂₅H₃₅N₇OSi Synthetic intermediate Bulky trimethylsilyl group; likely used in prodrug synthesis .
3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-oxocyclopentyl)propanenitrile 3-Oxocyclopentyl substituent, pyrrolo-pyrimidine, propanenitrile C₁₈H₁₈N₇O Kinase inhibition (hypothetical) Ketone group increases polarity; may alter membrane permeability vs. Compound A .
β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-Pyrazole-1-propanenitrile sulfate Sulfate counterion, cyclopentyl, pyrrolo-pyrimidine, propanenitrile C₁₉H₂₂N₇O₄S Medicinal use (unspecified) Sulfate vs. phosphate counterion; differences in stability and solubility .

Key Findings from Comparative Analysis

The 3-oxocyclopentyl analog introduces a polar ketone group, which may improve water solubility but reduce cell membrane penetration compared to Compound A's nonpolar cyclopentyl group.

Counterion Effects :

  • The phosphate in Compound A and sulfate in its analog influence pharmacokinetics. Phosphates generally offer better solubility in physiological buffers, while sulfates may enhance stability in acidic environments.

Stereochemical Considerations: The R-configuration in Compound A is critical for binding to chiral enzyme pockets, a feature absent in non-stereospecific analogs like the trimethylsilyl-protected derivative .

Synthetic Utility :

  • The trimethylsilyl-protected compound serves as a synthetic intermediate, whereas Compound A is likely a final drug candidate due to its optimized counterion and stereochemistry.

Biologische Aktivität

The compound (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate , also known as a Janus kinase (JAK) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name : (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
  • Chemical Formula : C17H21N6O4P
  • CAS Number : 1092939-17-7
  • Molecular Weight : 404.37 g/mol
  • Purity : 97% .

The primary biological activity of this compound involves the inhibition of Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors. By modulating JAK activity, this compound can influence multiple cellular processes such as:

  • Cell proliferation
  • Survival and differentiation
  • Immune response modulation

Therapeutic Applications

Research indicates that (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate is particularly effective in treating:

  • Autoimmune diseases : Such as psoriasis and rheumatoid arthritis.
  • Myeloid proliferative disorders : Including certain types of leukemia.
  • Cancer therapies : Targeting specific malignancies through JAK inhibition .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2, with IC50 values reported at approximately 3.3 nM and 2.8 nM, respectively. These values indicate a high affinity for these targets, suggesting significant therapeutic potential .

In Vivo Studies

Animal model studies have shown promising results in reducing inflammation and tumor growth when treated with this compound. For instance, murine models of psoriasis exhibited decreased lesion severity and reduced cytokine levels following treatment with the JAK inhibitor .

Comparative Data Table

Compound NameJAK Inhibition (IC50)Therapeutic UseReference
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphateJAK1: 3.3 nM
JAK2: 2.8 nM
Autoimmune diseases, Cancer
β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazoleNot specifiedSimilar therapeutic applications

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.